2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a methoxynaphthalene moiety linked to a guanidine group, with sulfuric acid as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxynaphthalen-1-yl)methyl]guanidine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with guanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxynaphthalen-1-yl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a more saturated compound. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[(4-methoxynaphthalen-1-yl)methyl]guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methoxynaphthalen-1-yl)methyl]guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: Shares a similar methoxynaphthalene moiety but differs in its overall structure and functional groups.
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: Contains a methoxynaphthalene group and is studied for its anticancer properties.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C26H32N6O6S |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C13H15N3O.H2O4S/c2*1-17-12-7-6-9(8-16-13(14)15)10-4-2-3-5-11(10)12;1-5(2,3)4/h2*2-7H,8H2,1H3,(H4,14,15,16);(H2,1,2,3,4) |
InChI Key |
YPVSCKJBWXIINU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN=C(N)N.COC1=CC=C(C2=CC=CC=C21)CN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.